molecular formula C6H4BrNO B054270 5-Bromonicotinaldehyde CAS No. 113118-31-3

5-Bromonicotinaldehyde

Cat. No.: B054270
CAS No.: 113118-31-3
M. Wt: 186.01 g/mol
InChI Key: NGUVGKAEOFPLDT-UHFFFAOYSA-N
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Description

5-Bromonicotinaldehyde is a chemical compound with the molecular formula C₆H₄BrNO. It is a derivative of nicotinaldehyde, where a bromine atom is substituted at the 5-position of the pyridine ring. This compound is known for its role as a ligand that binds to the nicotinic acetylcholine receptor, which is found in the brain and central nervous system. It is involved in cognitive functions such as memory, attention, and learning .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromonicotinaldehyde typically involves the bromination of nicotinaldehyde. One common method includes the reaction of nicotinaldehyde with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions: 5-Bromonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromonicotinaldehyde has several applications in scientific research:

Mechanism of Action

5-Bromonicotinaldehyde exerts its effects primarily by binding to the nicotinic acetylcholine receptor. This binding modulates the receptor’s activity, influencing neurotransmission in the brain. The compound also inhibits bacterial growth by binding to DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial replication and cell division .

Comparison with Similar Compounds

  • 3-Bromopyridine-5-carboxaldehyde
  • 5-Bromo-3-pyridinecarboxaldehyde
  • 5-Bromo-3-formylpyridine

Comparison: 5-Bromonicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. Compared to other brominated pyridine derivatives, it has a higher affinity for nicotinic acetylcholine receptors and exhibits unique pharmacological activities .

Properties

IUPAC Name

5-bromopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO/c7-6-1-5(4-9)2-8-3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUVGKAEOFPLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382808
Record name 5-Bromonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113118-81-3
Record name 5-Bromonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-pyridinecarboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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